4-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-amine with 2-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The mixture is heated under reflux for several hours to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenols.
Scientific Research Applications
4-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, its anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-1H-pyrazole-5-amine
- 2-methoxybenzaldehyde
- 4-hydroxy-3-methoxybenzaldehyde
Uniqueness
4-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol stands out due to its unique combination of a pyrazole ring and a methoxyphenol moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H17N3O2 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-[[(2,5-dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C13H17N3O2/c1-9-6-13(16(2)15-9)14-8-10-4-5-11(17)12(7-10)18-3/h4-7,14,17H,8H2,1-3H3 |
InChI Key |
CQCFBORPFNTCPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CC(=C(C=C2)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.